2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide
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Overview
Description
2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a dioxepine ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxepine ring and the isoquinoline moiety, followed by their fusion and subsequent functionalization to introduce the phenylacetamide group.
Formation of the Dioxepine Ring: This can be achieved through the cyclization of appropriate diols with aldehydes or ketones under acidic or basic conditions.
Synthesis of Isoquinoline Moiety: This often involves the Pomeranz-Fritsch reaction, where benzylamine derivatives are cyclized with aldehydes.
Fusion of Rings: The dioxepine and isoquinoline rings are fused through a series of condensation reactions, often catalyzed by Lewis acids.
Introduction of Phenylacetamide Group: This final step involves the acylation of the fused ring system with phenylacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylacetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent for neurological disorders.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares a similar structural motif with a fused ring system but lacks the phenylacetamide group.
2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol: Another compound with a similar fused ring structure but different functional groups.
Uniqueness
The uniqueness of 2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide lies in its specific combination of the dioxepine and isoquinoline rings with the phenylacetamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
864821-03-4 |
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Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-17-5-2-1-3-6-17)14-22-8-7-15-11-18-19(12-16(15)13-22)25-10-4-9-24-18/h1-3,5-6,11-12H,4,7-10,13-14H2,(H,21,23) |
InChI Key |
GQGJCWGYQYFVOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C3CN(CCC3=C2)CC(=O)NC4=CC=CC=C4)OC1 |
solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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